molecular formula C20H24O2 B14410712 4-Phenylbutan-2-yl 4-phenylbutanoate CAS No. 87228-45-3

4-Phenylbutan-2-yl 4-phenylbutanoate

Katalognummer: B14410712
CAS-Nummer: 87228-45-3
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: AEDIKIWAWYSOHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylbutan-2-yl 4-phenylbutanoate is an organic compound characterized by the presence of two phenyl groups attached to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutan-2-yl 4-phenylbutanoate typically involves esterification reactions. One common method is the reaction of 4-phenylbutanoic acid with 4-phenylbutan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylbutan-2-yl 4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutanone.

    Reduction: Formation of 4-phenylbutan-2-ol.

    Substitution: Formation of substituted phenylbutanoates.

Wissenschaftliche Forschungsanwendungen

4-Phenylbutan-2-yl 4-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Phenylbutan-2-yl 4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active phenylbutanoic acid derivatives, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 4-phenylbutanoate: Similar ester structure but with an ethyl group instead of a phenylbutan-2-yl group.

    Methyl 4-phenylbutanoate: Another ester with a methyl group.

    4-Phenylbutanoic acid: The parent acid of the ester.

Uniqueness: 4-Phenylbutan-2-yl 4-phenylbutanoate is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Eigenschaften

CAS-Nummer

87228-45-3

Molekularformel

C20H24O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-phenylbutan-2-yl 4-phenylbutanoate

InChI

InChI=1S/C20H24O2/c1-17(15-16-19-11-6-3-7-12-19)22-20(21)14-8-13-18-9-4-2-5-10-18/h2-7,9-12,17H,8,13-16H2,1H3

InChI-Schlüssel

AEDIKIWAWYSOHC-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.